molecular formula C9H17BrO B13171193 (1-Bromo-3-methoxypropan-2-yl)cyclopentane

(1-Bromo-3-methoxypropan-2-yl)cyclopentane

Cat. No.: B13171193
M. Wt: 221.13 g/mol
InChI Key: BCAJAQCAYUAQQI-UHFFFAOYSA-N
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Description

(1-Bromo-3-methoxypropan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17BrO It is a brominated derivative of cyclopentane, featuring a methoxy group and a bromine atom attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-3-methoxypropan-2-yl)cyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopentane with 3-methoxypropan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under controlled conditions to ensure the selective bromination of the desired position on the propyl chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

(1-Bromo-3-methoxypropan-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Bromo-3-methoxypropan-2-yl)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the compound is converted to an alcohol or alkane through the addition of hydrogen atoms.

Comparison with Similar Compounds

    (1-Bromo-3-methoxypropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclopentane ring.

    (1-Bromo-3-methoxypropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1-Bromo-3-methoxypropan-2-yl)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

Uniqueness: (1-Bromo-3-methoxypropan-2-yl)cyclopentane is unique due to its specific ring structure and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

(1-bromo-3-methoxypropan-2-yl)cyclopentane

InChI

InChI=1S/C9H17BrO/c1-11-7-9(6-10)8-4-2-3-5-8/h8-9H,2-7H2,1H3

InChI Key

BCAJAQCAYUAQQI-UHFFFAOYSA-N

Canonical SMILES

COCC(CBr)C1CCCC1

Origin of Product

United States

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